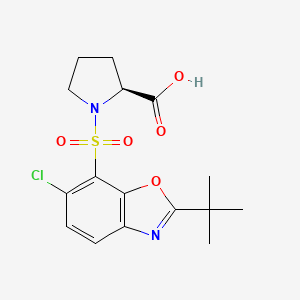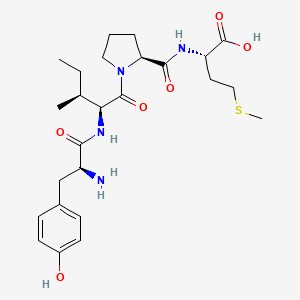
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C17H18Si This compound is characterized by its unique structure, which includes a phenyl group, octadiene, and diynyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the acetylenic compounds. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced silane derivatives.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield silane derivatives with different degrees of hydrogenation.
科学的研究の応用
Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of new biomaterials and as a probe in biological studies to understand the interactions between silicon-containing compounds and biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as coatings and adhesives, that require specific chemical and physical characteristics.
作用機序
The mechanism by which Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl and diynyl groups provide additional sites for chemical modifications, allowing for the fine-tuning of the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
1,7-Octadiene: A related compound with a similar carbon backbone but without the silicon and phenyl groups.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety, similar to the structure of Trimethyl(8-phenylocta-1,7-diene-3,5-diyn-1-yl)silane.
Trimethylsilylacetylene: A simpler organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.
Uniqueness
This compound is unique due to the combination of its silicon atom, phenyl group, and diynyl groups This unique structure imparts specific chemical properties that are not found in simpler compounds like 1,7-octadiene or phenylacetylene
特性
CAS番号 |
648435-58-9 |
|---|---|
分子式 |
C17H18Si |
分子量 |
250.41 g/mol |
IUPAC名 |
trimethyl(8-phenylocta-1,7-dien-3,5-diynyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)16-12-7-5-4-6-9-13-17-14-10-8-11-15-17/h8-16H,1-3H3 |
InChIキー |
AGEMYZBPCBJGMC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=CC#CC#CC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)


![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)

![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)



![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)
